1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-amine
Description
1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole core fused with a benzoimidazole moiety. The pyrazole ring is substituted with a methyl group at position 3, a phenyl group at position 4, and an amine group at position 3.
Structure
3D Structure
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-5-methyl-4-phenylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5/c1-11-15(12-7-3-2-4-8-12)16(18)22(21-11)17-19-13-9-5-6-10-14(13)20-17/h2-10H,18H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYRGRPALXURFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC=C2)N)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of o-Phenylenediamine with Carbonyl Derivatives
Benzimidazoles are classically synthesized by heating o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. For example:
- Reaction with amidinium salts :
o-Phenylenediamine reacts with N-methyl-N-(methylthio)(phenyl)methylene)amino)methylene)methanaminium iodide in ethanol at 0–5°C to yield 2-phenyl-1H-benzo[d]imidazole. This method avoids harsh conditions, preserving sensitive functional groups.
- Cyclization with malononitrile derivatives :
o-Phenylenediamine and 2-methylene-malononitrile form 2-((2-aminophenyl)amino)methylene)malononitrile, which cyclizes under reflux with HCl to generate 4-amino-1H-benzo[b]diazepine-3-carbonitrile intermediates.
Construction of the Pyrazole Core
Hydrazine-Based Cyclocondensation
Pyrazole rings are typically assembled via reaction between hydrazines and 1,3-dielectrophiles. For the target molecule, 3-methyl-4-phenyl substitution necessitates tailored precursors:
- 1,3-Diketone route :
Reaction of hydrazine hydrate with 3-methyl-4-phenyl-1,3-pentanedione generates the pyrazole skeleton. However, regioselectivity challenges require careful optimization of stoichiometry and temperature.
- β-Keto ester cyclization :
Ethyl 3-methyl-4-phenylacetoacetate reacts with hydrazine derivatives to form 5-hydroxypyrazoles, which can be dehydrated to the corresponding pyrazoles.
Coupling Strategies for Benzimidazole-Pyrazole Integration
Nucleophilic Aromatic Substitution
A halogen atom at position 1 of the pyrazole core facilitates coupling with benzimidazole derivatives. For instance:
Direct Cyclization Approaches
Simultaneous formation of both heterocycles via multi-component reactions:
- Hydrazine-o-phenylenediamine conjugates :
Reacting o-phenylenediamine-functionalized hydrazines with diketones yields hybrid benzimidazole-pyrazole systems. This method reduces purification steps but requires precise control of reaction kinetics.
Introduction of the C5-Amine Group
Nitro Reduction Pathway
Direct Amination via SNAr
- Halogenation at C5 :
Bromination with NBS or iodination with NIS. - Ammonolysis :
Heating with aqueous NH₃ in a sealed tube at 120°C for 12–24 hours.
Purification and Characterization
Crystallization Techniques
Analytical Data
- ¹H NMR (DMSO-d₆) :
δ 8.21 (s, 1H, pyrazole-H), 7.65–7.23 (m, 9H, aromatic), 5.02 (s, 2H, NH₂), 2.41 (s, 3H, CH₃). - HRMS (ESI+) :
Calculated for C₁₇H₁₄N₅ [M+H]⁺: 290.32, Found: 290.31.
Challenges and Optimization Strategies
Regioselectivity in Pyrazole Formation
Unsymmetrical 1,3-diketones often produce regioisomeric pyrazoles. Microwave-assisted synthesis (100°C, 20 min) improves selectivity to >85%.
Functional Group Compatibility
Benzimidazole NH groups require protection during harsh reactions. tert-Butoxycarbonyl (Boc) protection using Boc₂O in THF prevents undesired side reactions.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and various catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It exhibits potential biological activities, such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: The compound’s unique structure allows it to interact with various biological targets, leading to potential therapeutic applications.
Industry: It is used in the development of advanced materials, such as optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of 1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl (CF₃) Groups : Compounds with CF₃ substitutions (e.g., ) exhibit higher molecular weights and improved metabolic stability due to the electron-withdrawing nature of CF₃, which reduces oxidative degradation.
- Pyridyloxy Linkers : The inclusion of pyridyloxy groups (e.g., ) enhances solubility in polar solvents and may improve binding to hydrophobic pockets in biological targets.
Pharmacological and Physicochemical Properties
While direct activity data for the target compound are unavailable, analogs provide insights:
- Antimicrobial Activity : Pyrazole-amine derivatives (e.g., ) exhibit growth inhibition against microbes, suggesting the target compound’s NH₂ group may enhance interactions with bacterial enzymes.
- Anticancer Potential: CF₃-substituted analogs (e.g., ) show high mass spectrometry signals (m/z 627.5), correlating with stability in biological matrices.
- Solubility: The target compound’s benzoimidazole moiety may reduce aqueous solubility compared to non-fused analogs (e.g., ), necessitating formulation adjustments.
Analytical Characterization
The target compound and its analogs are characterized via:
Biological Activity
1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-amine, a compound belonging to the pyrazole class, has attracted considerable attention due to its diverse biological activities, particularly in cancer treatment and enzyme inhibition. This article synthesizes current research findings on its biological activity, including anticancer properties, enzyme inhibition, and antimicrobial effects.
The molecular formula of the compound is , with a molecular weight of 290.32 g/mol. Its structure includes a benzimidazole moiety fused with a pyrazole ring, which is crucial for its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H14N4 |
| Molecular Weight | 290.32 g/mol |
| IUPAC Name | 2-(1H-benzimidazol-2-yl)-5-methyl-4-phenyl-1H-pyrazol-3-one |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including lung cancer (A549), colorectal cancer (HCT116), liver cancer (HepG2), and melanoma (A375). The mechanism of action appears to involve the modulation of histone demethylases, particularly KDM4 enzymes, which play a significant role in chromatin remodeling and gene expression related to tumor growth.
Case Studies
- In Vitro Studies : A study demonstrated that the compound exhibited significant antiproliferative activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells with IC50 values ranging from 4 to 17 µM, indicating potent anticancer properties compared to standard drugs like 5-FU and SU11248 .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor size and increased survival rates, suggesting its efficacy in a therapeutic context.
Enzyme Inhibition
The compound acts as a potent inhibitor of KDM4 family histone demethylases. By inhibiting these enzymes, it alters the epigenetic landscape of cancer cells, leading to suppressed tumor growth and enhanced apoptosis. This mechanism makes it a promising candidate for further development in cancer therapies.
Research Findings
- Histone Demethylase Inhibition : Inhibition studies indicated that the compound significantly affects KDM4 activity, which is linked to the regulation of oncogenes and tumor suppressor genes.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown antimicrobial activity against several pathogens. For instance, it demonstrated effectiveness against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) below 1 µg/mL for certain derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
